molecular formula C13H11ClO B8600972 3'-Chloro-2-methoxy-1,1'-biphenyl CAS No. 89346-56-5

3'-Chloro-2-methoxy-1,1'-biphenyl

Cat. No. B8600972
Key on ui cas rn: 89346-56-5
M. Wt: 218.68 g/mol
InChI Key: NLELYJHVSSYJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791267B2

Procedure details

A suspension of 2-iodoanisol (3.00 g, 12.8 mmol), 3-chlorophenylboronic acid (2.41 g, 15.4 mmol), and potassium carbonate (3.54 g, 25.6 mmol) in water (10 mL) and methanol (50 mL) was purged with a nitrogen stream for 20 min. To the suspension was added palladium(II) acetate (57.6 mg, 0.2564 mmol) and the solution was stirred at room temperature overnight (18 h). To the reaction was added ethyl acetate (100 mL) and water (100 mL). The layers were separated, the aqueous layer extracted with ethyl acetate (100 mL), and the organic extracts were combined. The organic solution was washed with water (2×150 mL) and brine (150 mL), decolorized with activated charcoal, dried over sodium sulfate, and the solvent removed under reduced pressure. The resulting residue was purified by flash silica gel column chromatography eluting with 10-30% ethyl acetate in hexanes to give I-16 (2.50 g, 89% yield) as colorless oil. 1H NMR (400 MHz CDCl3) 7.53 (t, J=1.8 Hz, 1H), 7.40 (dt, J=7.2 Hz, 1.6 Hz, 1H), 7.38-7.28 (m, 4H), 7.05-6.97 (m, 2H), 3.82 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
57.6 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Cl:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>O.CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[O:8][CH3:9])[CH:14]=[CH:13][CH:12]=1 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Name
Quantity
2.41 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Name
Quantity
3.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
57.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight (18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with a nitrogen stream for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The organic solution was washed with water (2×150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10-30% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
to give I-16 (2.50 g, 89% yield) as colorless oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1C=C(C=CC1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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